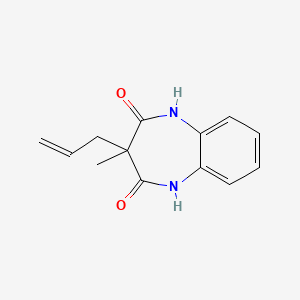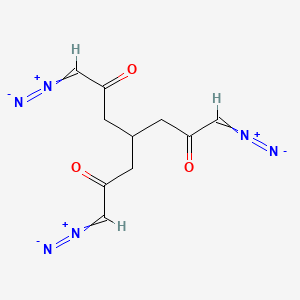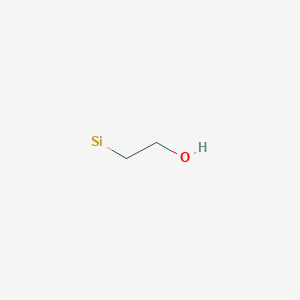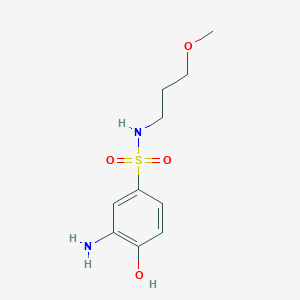
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide is a derivative of benzenesulfonamide, a compound known for its various biological activities and applications in different fields of chemistry and medicine. This compound features a benzene ring substituted with amino, hydroxy, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide typically involves multiple steps:
Sulfochlorination: 2-nitrochlorobenzene is sulfochlorinated with chlorosulfuric acid to form a sulfochloride intermediate.
Amination: The sulfochloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.
Hydroxylation: The chlorine atom is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted benzenes with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro and sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in enzyme inhibition and nonlinear optics.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction often involves the formation of a Meisenheimer complex, a negatively charged intermediate formed during nucleophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Amino-4-hydroxy-N-(3-methoxypropyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups on the benzene ring allows for diverse chemical modifications and applications, setting it apart from similar compounds.
Propiedades
Número CAS |
56331-58-9 |
|---|---|
Fórmula molecular |
C10H16N2O4S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
3-amino-4-hydroxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O4S/c1-16-6-2-5-12-17(14,15)8-3-4-10(13)9(11)7-8/h3-4,7,12-13H,2,5-6,11H2,1H3 |
Clave InChI |
NCUZDINJOSSKPA-UHFFFAOYSA-N |
SMILES canónico |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
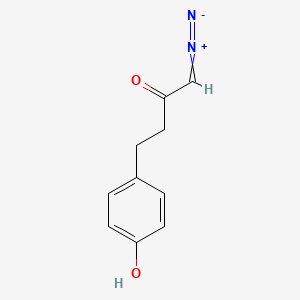
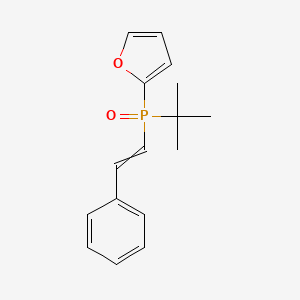
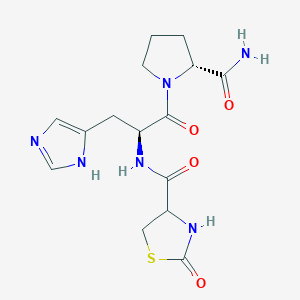
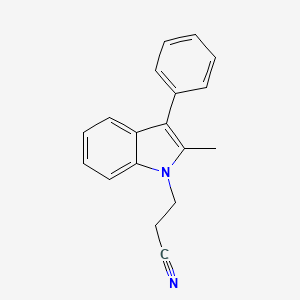
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
